![molecular formula C6H5F3N2O2S B3376188 6-(Trifluoromethyl)pyridine-3-sulfonamide CAS No. 1174171-91-5](/img/structure/B3376188.png)
6-(Trifluoromethyl)pyridine-3-sulfonamide
Overview
Description
6-(Trifluoromethyl)pyridine-3-sulfonamide is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of 6-(Trifluoromethyl)pyridine-3-sulfonamide involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 6-(Trifluoromethyl)pyridine-3-sulfonamide contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving 6-(Trifluoromethyl)pyridine-3-sulfonamide are complex and varied. For instance, the compound can undergo a condensation reaction with a trifluoromethyl-containing building block to produce sulfoxaflor, a compound used in the agrochemical industry .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(Trifluoromethyl)pyridine-3-sulfonamide are largely determined by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, such as 6-(Trifluoromethyl)pyridine-3-sulfonamide, are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are used for various animal health applications.
Synthesis of N-sulfonamido Polycyclic Pyrazolyl Compounds
6-Trifluoromethyl-3-pyridinesulfonyl Chloride, a derivative of 6-(Trifluoromethyl)pyridine-3-sulfonamide, is used for the preparation of N-sulfonamido polycyclic pyrazolyl compounds . These compounds are used for the treatment of cognitive disorders .
Insecticide Applications
Sulfoxaflor, an insecticide sold by Dow AgroSciences, is based on the 6-(trifluoromethyl)pyridine . It works by targeting pests that feed on sap .
Development of Fluorinated Organic Chemicals
The development of organic compounds containing fluorine has been made possible by the use of trifluoromethylpyridine (TFMP) and its derivatives . These compounds have unique physicochemical properties due to the combination of the fluorine atom and the unique characteristics of the pyridine moiety .
Enzyme Inhibition
A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This is achieved by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Future Applications
Given the unique properties and wide range of applications of TFMP derivatives, it is expected that many novel applications of 6-(Trifluoromethyl)pyridine-3-sulfonamide will be discovered in the future .
Safety and Hazards
Future Directions
The demand for TFMP derivatives, including 6-(Trifluoromethyl)pyridine-3-sulfonamide, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives are used in the synthesis of various agrochemical and pharmaceutical compounds .
Mode of Action
It’s known that trifluoromethylpyridine derivatives are used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives are used in the synthesis of various agrochemical and pharmaceutical compounds , which can affect a variety of biochemical pathways.
Result of Action
It’s known that trifluoromethylpyridine derivatives are used in the synthesis of various agrochemical and pharmaceutical compounds , which can have a variety of molecular and cellular effects.
properties
IUPAC Name |
6-(trifluoromethyl)pyridine-3-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)5-2-1-4(3-11-5)14(10,12)13/h1-3H,(H2,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGCWLNVGKBMEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)pyridine-3-sulfonamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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